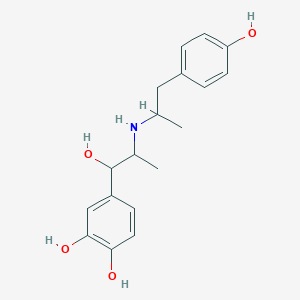

hydroxybenzylisoproterenol

Description

Structure

3D Structure

Properties

CAS No. |

64532-93-0 |

|---|---|

Molecular Formula |

C18H23NO4 |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

4-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]propyl]benzene-1,2-diol |

InChI |

InChI=1S/C18H23NO4/c1-11(9-13-3-6-15(20)7-4-13)19-12(2)18(23)14-5-8-16(21)17(22)10-14/h3-8,10-12,18-23H,9H2,1-2H3 |

InChI Key |

UVCXIBGBPWDQKV-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=C(C=C1)O)NC(C)C(C2=CC(=C(C=C2)O)O)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NC(C)C(C2=CC(=C(C=C2)O)O)O |

Synonyms |

hydroxybenzylisoprenaline hydroxybenzylisoproterenol |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Therapeutic Revolution: An In-depth History of Beta-Agonist Development and Discovery

For decades, the targeted relief of bronchospasm and the precise modulation of cardiac activity were unrealized goals in medicine. This technical guide charts the course of scientific inquiry that led to the discovery and development of beta-adrenergic agonists, a class of drugs that has fundamentally reshaped the management of respiratory and cardiovascular diseases. From the initial isolation of adrenaline to the rational design of highly selective long-acting agents, this document details the key milestones, experimental frameworks, and conceptual leaps that defined this critical chapter in pharmacology.

The Dawn of Adrenergic Pharmacology: Adrenaline and the Concept of Receptors

The story of beta-agonists begins with the hormone adrenaline (epinephrine). In the late 19th and early 20th centuries, researchers, including George Oliver, Sir Edward Albert Sharpey-Schafer, John Jacob Abel, and Jōkichi Takamine, were instrumental in describing the physiological effects of adrenal gland extracts and subsequently isolating and identifying adrenaline.[1][2] Initial therapeutic applications of adrenaline for conditions like asthma were attempted, but its broad range of effects throughout the body, mediated by what we now know are multiple receptor types, led to significant side effects, limiting its clinical utility.[3]

A pivotal conceptual advance came from the work of Sir Henry Hallett Dale in the early 1900s. Through his experiments with ergot alkaloids, which blocked some of the excitatory actions of adrenaline while leaving others unaffected, Dale proposed the existence of specific "receptive substances" for adrenaline.[4][5] This laid the groundwork for the receptor theory of drug action, a cornerstone of modern pharmacology.

Ahlquist's Landmark Classification: The Birth of Alpha and Beta Receptors

The true turning point in adrenergic pharmacology arrived in 1948 with the seminal work of Raymond P. Ahlquist.[5][6][7] Rejecting the prevailing "sympathin E" and "sympathin I" theory, Ahlquist proposed a more elegant and enduring concept: the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β).[5] His classification was not based on the excitatory or inhibitory nature of the response, but on the rank order of potency of a series of six sympathomimetic amines.[3][8]

Ahlquist's Experimental Protocol (1948)

Ahlquist's experiments were characterized by their systematic approach and the use of a range of physiological preparations to discern patterns of agonist activity.

-

Agonists Tested:

-

Epinephrine (B1671497) (Adrenaline)

-

Norepinephrine (B1679862) (Noradrenaline)

-

Alpha-methyl norepinephrine

-

Alpha-methyl epinephrine

-

Isoproterenol (Isoprenaline)

-

Cobefrine

-

-

Animal Models and Tissues: Ahlquist utilized a variety of animal models, including dogs, cats, rabbits, and rats, to assess the effects of these agonists on numerous physiological parameters.[8] These included:

-

Cardiovascular: Blood pressure, heart rate, and contractile force in intact animals and isolated heart preparations.

-

Smooth Muscle: Contraction and relaxation of blood vessels, uterine smooth muscle, and the nictitating membrane.

-

Pupil Dilation: Effects on the iris.

-

-

Methodology: The core of Ahlquist's methodology was the determination of the relative potencies of the six amines in eliciting these various physiological responses. By observing consistent patterns in the rank order of potency, he was able to categorize the underlying receptors.

-

Key Findings: Ahlquist observed two distinct rank orders of agonist potency:

-

Alpha-receptors: Epinephrine ≥ Norepinephrine > Alpha-methyl norepinephrine > Alpha-methyl epinephrine > Isoproterenol. These receptors were generally associated with excitatory responses such as vasoconstriction.

-

Beta-receptors: Isoproterenol > Epinephrine > Alpha-methyl epinephrine > Alpha-methyl norepinephrine > Norepinephrine. These receptors were often linked to inhibitory responses like vasodilation and smooth muscle relaxation, but also to cardiac stimulation.

-

This groundbreaking work, initially met with skepticism, provided the fundamental framework for the rational development of adrenergic drugs.[6]

References

- 1. Some actions of sympathomimetic amines and their antagonists on mouse superfused ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Raymond P. Ahlquist - Wikipedia [en.wikipedia.org]

- 4. britannica.com [britannica.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 7. Sympathomimetic amines and cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Hydroxybenzylisoproterenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxybenzylisoproterenol is a synthetic catecholamine derivative that has been utilized as a research tool to investigate the function of β-adrenergic receptors. Structurally analogous to the non-selective β-agonist isoproterenol, it possesses a distinguishing hydroxybenzyl group. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental methodologies for key assays and a summary of its engagement with relevant signaling pathways are presented to support its application in drug discovery and pharmacological research.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]benzene-1,2-diol, is a complex molecule belonging to the phenylethanolamine class.[1] Its chemical structure is characterized by a catechol moiety, an ethanolamine (B43304) side chain, and a p-hydroxybenzyl group attached to the amine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]benzene-1,2-diol | PubChem[1] |

| Molecular Formula | C₁₈H₂₃NO₄ | PubChem[1] |

| Molecular Weight | 317.38 g/mol | PubChem[1] |

| CAS Number | 64532-93-0 | PubChem[1] |

| XLogP3 (Computed) | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Topological Polar Surface Area | 93.4 Ų | PubChem |

| Heavy Atom Count | 23 | PubChem |

Pharmacological Properties

This compound is recognized as a potent β-adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a cascade of intracellular signaling events, most notably the stimulation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels.

While specific Ki and EC50/IC50 values for this compound are not consistently reported across publicly available literature, its utility as a high-affinity radioligand, [³H]this compound, in binding assays suggests a strong interaction with β-adrenergic receptors.

Signaling Pathways

As a β-adrenergic agonist, this compound is expected to modulate signaling pathways downstream of β-adrenergic receptor activation. The canonical pathway involves the activation of a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Furthermore, β-adrenergic receptor activation can also lead to the activation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This can occur through both G-protein-dependent and β-arrestin-mediated mechanisms.

Below are diagrams illustrating the primary signaling cascade and a potential experimental workflow for studying the effects of this compound.

Caption: Canonical Beta-Adrenergic Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the pharmacological activity of this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist.

Materials:

-

Cell membranes expressing β-adrenergic receptors

-

[³H]Dihydroalprenolol (radiolabeled antagonist)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add a fixed concentration of [³H]dihydroalprenolol to each well.

-

Add the serially diluted this compound or vehicle (for total binding) to the wells.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to a separate set of wells.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and vortex.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Adenylyl Cyclase Activation Assay

This assay measures the ability of this compound to stimulate the production of cAMP, providing a functional measure of its agonist activity.

Materials:

-

Intact cells or cell membranes expressing β-adrenergic receptors

-

This compound

-

Assay buffer (e.g., containing ATP and a phosphodiesterase inhibitor like IBMX)

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based)

-

Plate reader compatible with the chosen detection kit

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in assay buffer.

-

Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Add the serially diluted this compound or vehicle to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Perform the cAMP measurement following the kit protocol.

-

Read the plate using a compatible plate reader.

-

Plot the measured cAMP levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value and the maximum effect (Emax).

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of β-adrenergic receptor function and signaling. Its structural similarity to isoproterenol, combined with its utility as a high-affinity ligand, makes it suitable for a range of in vitro assays. This guide provides foundational information on its chemical and pharmacological properties, along with detailed experimental protocols, to facilitate its effective use in research and drug development. Further characterization of its physicochemical properties and a more extensive profiling of its activity at different β-adrenergic receptor subtypes would be beneficial for a more complete understanding of this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Hydroxybenzylisoproterenol at the β2-Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β2-adrenergic receptor (β2AR), a prototypical G protein-coupled receptor (GPCR), plays a pivotal role in various physiological processes, most notably in smooth muscle relaxation, leading to bronchodilation and vasodilation. Its activation by agonists has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Hydroxybenzylisoproterenol, a potent synthetic agonist, has been instrumental in elucidating the structural and functional dynamics of β2AR activation. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the β2AR, detailing its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization.

Binding Characteristics of this compound

The interaction of this compound with the β2AR is characterized by high affinity and specificity. This binding event is the initial trigger for the cascade of intracellular signaling events. The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium.

Quantitative Binding Data

While specific Ki values for this compound can vary depending on the experimental conditions and the radioligand used, it is recognized as a high-affinity agonist. For comparative purposes, the following table summarizes typical binding affinities for various ligands at the β2AR.

| Ligand | Radioligand Used | Cell/Tissue Preparation | Ki (nM) |

| This compound | [3H]-Dihydroalprenolol | Mammalian Lung Membranes | Data not found |

| Isoproterenol | [3H]-Dihydroalprenolol | Mammalian Lung Membranes | ~100 - 500 |

| Epinephrine | [3H]-Dihydroalprenolol | Mammalian Lung Membranes | ~200 - 1000 |

| Propranolol (Antagonist) | [3H]-Dihydroalprenolol | Mammalian Lung Membranes | ~1 - 10 |

Note: Specific quantitative data for this compound's Ki was not found in the provided search results. The table is populated with representative data for other common ligands to provide context.

Signaling Pathways Activated by this compound

Upon binding of this compound, the β2AR undergoes a conformational change, initiating a cascade of intracellular signaling events. The canonical pathway involves the activation of the heterotrimeric G protein Gs, leading to the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). However, emerging evidence points to the existence of non-canonical, or "biased," signaling pathways.

Canonical Gs-cAMP Pathway

The primary mechanism of action for this compound at the β2AR is through the activation of the Gs-adenylyl cyclase-cAMP signaling cascade.

Figure 1: Canonical Gs-cAMP signaling pathway initiated by this compound.

This pathway culminates in the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response, such as the relaxation of airway smooth muscle.

Biased Agonism and Non-Canonical Signaling

Recent research has revealed that GPCRs can signal through pathways independent of G protein activation, a phenomenon known as biased agonism. This involves the recruitment of β-arrestins, which not only desensitize G protein signaling but can also initiate their own signaling cascades. While this compound is primarily considered a Gs-biased agonist, the extent of its engagement with β-arrestin pathways is an active area of research.

Figure 2: Potential for biased agonism at the β2-adrenergic receptor.

Quantification of biased agonism often involves comparing the potency (EC50) and efficacy (Emax) of a ligand for different signaling outputs, such as cAMP production versus β-arrestin recruitment.

Functional Characterization

The functional consequences of this compound binding are typically assessed through in vitro assays that measure the downstream effects of receptor activation.

Quantitative Functional Data

The potency and efficacy of this compound in stimulating cAMP production are key parameters for its characterization.

| Parameter | Description | Typical Value for this compound |

| EC50 | Concentration for 50% of maximal response | Data not found |

| Emax | Maximum response elicited by the agonist | Data not found |

Note: Specific quantitative data for this compound's EC50 and Emax in cAMP assays were not found in the provided search results. These values are essential for a complete pharmacological profile.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of ligand-receptor interactions. Below are outlines of key experimental protocols.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the β2AR.

Figure 3: Workflow for a competition radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human β2AR.

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP.

Figure 4: Workflow for a cAMP accumulation assay.

Detailed Methodology (using HTRF):

-

Cell Preparation:

-

Culture cells expressing the β2AR in a suitable medium.

-

Plate the cells in a multi-well assay plate and allow them to adhere.

-

-

Agonist Stimulation:

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Add a phosphodiesterase inhibitor (e.g., IBMX) to the cells to prevent cAMP degradation.

-

Add the different concentrations of this compound to the cells.

-

Incubate for a specific time at a controlled temperature to allow for cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells using a lysis buffer provided in a commercial HTRF cAMP assay kit.

-

Add the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) to the cell lysate.

-

-

Signal Measurement:

-

Incubate the plate to allow for the competitive binding of the HTRF reagents to the cAMP in the sample.

-

Measure the time-resolved fluorescence at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence signals.

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the samples from the standard curve.

-

Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

β-Arrestin Recruitment Assay

This assay is used to assess the potential for biased agonism by measuring the recruitment of β-arrestin to the activated β2AR.

Detailed Methodology (using a PathHunter® assay):

-

Cell Line:

-

Use a commercially available cell line engineered to co-express the β2AR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

-

Assay Procedure:

-

Plate the cells in a multi-well assay plate.

-

Add varying concentrations of this compound to the cells.

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents, which include a substrate for the complemented β-galactosidase enzyme.

-

-

Signal Measurement:

-

Measure the chemiluminescent signal generated by the active enzyme.

-

-

Data Analysis:

-

Plot the luminescent signal as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

-

Compare these values to those obtained from the cAMP assay to assess bias.

-

Structural Insights from Crystallography

The high-resolution crystal structure of the β2AR in complex with this compound has provided invaluable insights into the molecular basis of its agonist activity. These structures reveal the specific amino acid residues within the binding pocket that interact with the agonist, stabilizing the active conformation of the receptor. This structural information is critical for structure-based drug design and for understanding the subtle differences that may lead to biased signaling.

Conclusion

This compound serves as a critical tool for understanding the mechanism of action of agonists at the β2-adrenergic receptor. Its high affinity and potent activation of the canonical Gs-cAMP pathway have been well-established, and it has been instrumental in the structural elucidation of the active state of the receptor. Future research focusing on a more detailed quantification of its potential for biased agonism will further refine our understanding of β2AR signaling and may pave the way for the development of novel therapeutics with improved efficacy and side-effect profiles. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other β2AR ligands.

The Pivotal Role of Hydroxybenzylisoproterenol in Early Beta-Blocker Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of beta-adrenergic receptor antagonists, or beta-blockers, represents a landmark achievement in cardiovascular pharmacology. A crucial, yet often overlooked, tool in this journey was the synthetic catecholamine, hydroxybenzylisoproterenol (HBI). In an era when the very concept of a receptor was still abstract, the tritiated form of HBI, [³H]this compound, emerged as a pioneering radioligand. Its unique properties allowed researchers, for the first time, to directly label and quantify beta-adrenergic receptors, paving the way for the characterization of their binding properties and the screening of novel beta-blocker candidates. This technical guide provides an in-depth exploration of the role of HBI in this seminal research, detailing the experimental protocols, quantitative data, and the underlying signaling pathways that HBI helped to elucidate.

The Advent of [³H]this compound as a Radioligand

The work of Nobel laureate Robert Lefkowitz and his colleagues in the mid-1970s was instrumental in transforming the beta-adrenergic receptor from a theoretical entity into a tangible biochemical molecule.[1] A key challenge in this endeavor was the development of a suitable radioligand. An ideal radioligand needed to bind to the receptor with high affinity and specificity, and it needed to be available in a radiolabeled form with high specific activity to detect the low concentrations of receptors present in tissues.

[³H]this compound was synthesized to meet these demanding criteria. As a potent beta-adrenergic agonist, it possessed the requisite high affinity for the receptor. The introduction of a tritium (B154650) ([³H]) label allowed for its sensitive detection in binding assays. The successful use of [³H]HBI for direct radioligand binding studies of adenylate cyclase-coupled beta-adrenergic receptors was a significant breakthrough in the field.[2]

Quantitative Analysis of Beta-Adrenergic Receptors with [³H]HBI

The use of [³H]HBI in saturation binding assays enabled the direct measurement of two key parameters of the beta-adrenergic receptor: its density in a given tissue (Bmax) and the affinity of the radioligand for the receptor (Kd).

Saturation Binding Data for [³H]HBI

In seminal studies using frog erythrocyte membranes, a model system rich in beta-adrenergic receptors, the following binding characteristics for (±)[³H]this compound were determined:

| Parameter | Value | Tissue Source | Reference |

| Kd (Dissociation Constant) | ~10 nM | Frog Erythrocyte Membranes | [3] |

| Bmax (Receptor Density) | 180-200 fmol/mg protein | Frog Erythrocyte Membranes | [3] |

These data were pivotal in establishing the feasibility of direct radioligand binding assays for beta-adrenergic receptors and provided a quantitative basis for further pharmacological studies.

Competition Binding Assays and the Determination of Beta-Blocker Affinity (Ki)

Competition binding assays using [³H]HBI were instrumental in characterizing the affinity of a wide range of unlabeled beta-blocker candidates for the beta-adrenergic receptor. In these assays, a fixed concentration of [³H]HBI is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor (the beta-blocker). The concentration of the competitor that inhibits 50% of the specific binding of [³H]HBI is known as the IC50. The inhibition constant (Ki), which represents the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand ([³H]HBI)

-

Kd is the dissociation constant of the radioligand

| Beta-Blocker | Radioligand | Ki (nM) | Tissue Source |

| Propranolol | [³H]Dihydroalprenolol | 12 | Canine Myocardium |

| Propranolol | [³H]Dihydroalprenolol | 6.9 | Guinea-Pig Ventricular Muscle |

| (-)-Propranolol | [³H]Dihydroalprenolol | 62.8 | Rat Kidney Tubular Cell Membrane |

| Metoprolol | Data not readily available with early radioligands | ||

| Sotalol | Data not readily available with early radioligands | ||

| Practolol | Data not readily available with early radioligands |

Note: The absence of readily available, comprehensive Ki data for all early beta-blockers with [³H]HBI in a single source highlights the fragmented nature of early pharmacological research reporting. The principles of the competition assay, however, were universally applied.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that utilized [³H]HBI in early beta-blocker research. These protocols are a composite representation based on the general principles and practices of the time.[4]

Membrane Preparation from Tissue Homogenates

-

Tissue Homogenization: Tissues (e.g., heart, lung, erythrocytes) were homogenized in 20 volumes of cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Low-Speed Centrifugation: The homogenate was centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.

-

High-Speed Centrifugation: The resulting supernatant was carefully collected and centrifuged at 20,000-40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Washing: The membrane pellet was resuspended in fresh, ice-cold lysis buffer and the high-speed centrifugation step was repeated two more times to wash the membranes.

-

Resuspension and Storage: The final washed pellet was resuspended in a known volume of assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4), and the protein concentration was determined using a standard method like the Lowry or Bradford assay. For long-term storage, membranes were often resuspended in a buffer containing a cryoprotectant like 10% sucrose (B13894) and stored at -80°C.

Saturation Radioligand Binding Assay

-

Assay Setup: Serial dilutions of [³H]HBI were prepared in assay buffer to cover a concentration range from approximately 0.1 to 20 times the expected Kd (e.g., 0.1 nM to 100 nM).

-

Incubation: In triplicate, a fixed amount of membrane protein (e.g., 50-100 µg) was incubated with the various concentrations of [³H]HBI in a final assay volume of 250-500 µL.

-

Non-Specific Binding: To determine non-specific binding, a parallel set of incubations was performed in the presence of a high concentration (e.g., 10 µM) of an unlabeled beta-blocker, such as propranolol.

-

Equilibration: The incubation was carried out at a specific temperature (e.g., 37°C) for a sufficient duration (e.g., 15-60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membranes with bound radioligand. The filters were then washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: Specific binding was calculated by subtracting the non-specific binding from the total binding at each [³H]HBI concentration. The specific binding data was then plotted against the free radioligand concentration, and the Kd and Bmax values were determined by non-linear regression analysis of the resulting saturation curve.

Competition Radioligand Binding Assay

-

Assay Setup: Serial dilutions of the unlabeled beta-blocker (competitor) were prepared in assay buffer.

-

Incubation: A fixed amount of membrane protein, a fixed concentration of [³H]HBI (typically at or near its Kd), and varying concentrations of the competitor were incubated in a final assay volume of 250-500 µL.

-

Controls: Incubations for total binding (no competitor) and non-specific binding (with a saturating concentration of a potent unlabeled beta-blocker) were included.

-

Equilibration, Separation, and Quantification: These steps were performed as described for the saturation binding assay.

-

Data Analysis: The percentage of specific binding was plotted against the log concentration of the competitor to generate a competition curve. The IC50 value was determined from this curve, and the Ki value was calculated using the Cheng-Prusoff equation.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The insights gained from HBI binding studies were crucial for understanding the downstream consequences of receptor activation. The following diagrams, rendered in Graphviz (DOT language), illustrate the key signaling pathway and the experimental workflow central to this research.

Beta-Adrenergic Receptor Signaling Pathway

The binding of an agonist like this compound to the beta-adrenergic receptor initiates a cascade of intracellular events, leading to a physiological response. This is primarily mediated through the Gs protein signaling pathway.

Caption: Beta-adrenergic receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The process of conducting a radioligand binding assay involves a series of precise steps, from preparing the biological sample to analyzing the final data.

Caption: Workflow of a radioligand binding assay.

Conclusion

This compound, particularly in its tritiated form, holds a significant place in the history of pharmacology. Its development and application as a radioligand were pivotal in the transition of the beta-adrenergic receptor from a pharmacological concept to a quantifiable molecular entity. The ability to directly label these receptors with [³H]HBI enabled the determination of their density and binding affinities, and, through competition assays, facilitated the screening and characterization of the first generation of beta-blocker drugs. The experimental protocols and principles established during this early research laid a robust foundation for modern receptor pharmacology and continue to influence drug discovery and development today. While some of the specific quantitative data from this era may be scattered across the literature, the conceptual and methodological contributions of HBI-based research are undeniable and remain a cornerstone of our understanding of beta-adrenergic signaling.

References

Synthesis and Purification of Hydroxybenzylisoproterenol: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of hydroxybenzylisoproterenol, a derivative of the non-selective β-adrenergic agonist isoproterenol (B85558), for research purposes. The document provides plausible synthetic routes based on established organic chemistry principles and purification protocols adapted from methodologies for similar catecholamine compounds. All quantitative data are summarized for clarity, and detailed experimental procedures are provided. Visual diagrams illustrating the synthetic workflow, purification process, and the relevant biological signaling pathway are included to facilitate understanding.

Introduction

Isoproterenol is a potent synthetic catecholamine that acts as a non-selective agonist for β1 and β2 adrenergic receptors. Its derivatives are of significant interest in pharmacological research for exploring structure-activity relationships and developing novel therapeutic agents. This compound, an N-substituted derivative of isoproterenol, is a valuable tool for such investigations. This guide outlines a comprehensive approach to its synthesis and purification, ensuring high purity for reliable in vitro and in vivo studies.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the precursor, isoproterenol, and the subsequent N-alkylation with a hydroxybenzyl group.

Synthesis of Isoproterenol Hydrochloride

A common and well-documented route for the synthesis of isoproterenol hydrochloride begins with catechol. The overall process involves the acylation of catechol, followed by amination and subsequent reduction.

Experimental Protocol: Synthesis of Isoproterenol Hydrochloride

Step 1: Synthesis of 2-chloro-3',4'-dihydroxyacetophenone (B119122)

-

In a reaction vessel, a mixture of aluminum chloride in dichloromethane (B109758) is prepared and cooled to 0-10°C.

-

Catechol is added portion-wise to the cooled mixture.

-

Chloroacetyl chloride, dissolved in dichloromethane, is then added dropwise while maintaining the temperature between 0-10°C.

-

The reaction mixture is stirred at 25-35°C until the reaction is complete, as monitored by High-Performance Liquid Chromatography (HPLC).

-

The reaction is quenched with aqueous hydrochloric acid, and the crude product is isolated by filtration.

Step 2: Synthesis of 3',4'-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride

-

The crude 2-chloro-3',4'-dihydroxyacetophenone is dissolved in an organic solvent such as acetonitrile (B52724).

-

An isopropyl amine solution is gradually added to the mixture at a temperature of 20-30°C.

-

The reaction temperature is raised to 55-65°C and maintained until the reaction is complete (monitored by HPLC).

-

The mixture is then cooled, and concentrated hydrochloric acid is added to adjust the pH to approximately 2.0.

-

The crude product, 3',4'-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride, is isolated by filtration.

Step 3: Hydrogenation to Isoproterenol Hydrochloride

-

The 3',4'-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride is subjected to catalytic hydrogenation in the presence of a palladium catalyst (e.g., 5% Pd/C).

-

The reaction is carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), optionally mixed with water.

-

Hydrogen pressure is applied (typically 2 to 8 kg/cm ²) at a temperature of 20-30°C.

-

The use of a weakly basic ion-exchange resin during hydrogenation can help control impurities.

-

Upon completion of the reaction (monitored by HPLC), the catalyst is filtered off.

-

The filtrate is concentrated to yield crude isoproterenol hydrochloride.

Table 1: Summary of Quantitative Data for Isoproterenol Hydrochloride Synthesis (Estimated)

| Step | Reactants | Solvents | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Catechol, Chloroacetyl chloride | Dichloromethane | Aluminum chloride | 0-35 | 4-6 | 60-70 |

| 2 | 2-chloro-3',4'-dihydroxyacetophenone, Isopropyl amine | Acetonitrile | Hydrochloric acid | 20-65 | 3-5 | 75-85 |

| 3 | 3',4'-dihydroxy-2-(isopropylamino)-acetophenone HCl | Methanol/Water | 5% Pd/C, H₂ | 20-30 | 2-4 | 85-95 |

Synthesis of this compound via Reductive Amination

A plausible and efficient method for the N-alkylation of isoproterenol to yield this compound is through reductive amination with a suitable hydroxybenzaldehyde (e.g., 4-hydroxybenzaldehyde). This reaction involves the formation of a Schiff base intermediate, which is then reduced in situ to the secondary amine.

Experimental Protocol: Reductive Amination of Isoproterenol

-

Isoproterenol hydrochloride is dissolved in a suitable solvent, such as methanol or ethanol. The free base can be generated in situ by the addition of a mild base like sodium acetate (B1210297) or triethylamine.

-

An equimolar amount of 4-hydroxybenzaldehyde (B117250) is added to the solution.

-

A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added portion-wise at room temperature. The pH should be maintained in a slightly acidic range (pH 5-6) to facilitate imine formation without significantly hydrolyzing the reducing agent.

-

The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, the reaction is quenched by the addition of water or a dilute acid (e.g., 1 M HCl).

-

The solvent is removed under reduced pressure, and the crude product is extracted into an organic solvent like ethyl acetate after basifying the aqueous layer.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.

Table 2: Summary of Quantitative Data for this compound Synthesis (Estimated)

| Step | Reactants | Solvent | Reducing Agent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 4 | Isoproterenol, 4-Hydroxybenzaldehyde | Methanol | NaBH₃CN | 20-25 | 12-24 | 70-85 |

Purification of this compound

Purification of the crude product is critical to obtain research-grade material. A multi-step approach involving chromatography and recrystallization is recommended.

Column Chromatography

Column chromatography is an effective method for separating the desired product from unreacted starting materials and reaction byproducts.

Experimental Protocol: Column Chromatography

-

A silica (B1680970) gel column is prepared using a suitable solvent system. A gradient elution is often effective for separating polar compounds like catecholamines.

-

A plausible mobile phase could start with a non-polar solvent like dichloromethane (DCM) and gradually increase the polarity by adding methanol (MeOH). For example, a gradient of 0% to 10% methanol in dichloromethane.

-

The crude this compound, dissolved in a minimal amount of the initial mobile phase, is loaded onto the column.

-

Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

-

The pure fractions are combined and the solvent is evaporated under reduced pressure.

Recrystallization

Recrystallization is the final step to obtain highly pure crystalline this compound. The choice of solvent is crucial for successful crystallization.

Experimental Protocol: Recrystallization

-

The purified product from column chromatography is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Suitable solvents for catecholamine derivatives often include alcohols (e.g., ethanol, isopropanol) or a mixture of solvents.

-

A common solvent system for recrystallization is a mixture of a good solvent (e.g., ethanol or methanol) and an anti-solvent (e.g., water, diethyl ether, or hexane).

-

The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Table 3: Potential Recrystallization Solvents for this compound

| Solvent/Solvent System | Rationale |

| Ethanol/Water | Good solubility in hot ethanol, poor solubility in cold aqueous ethanol. |

| Isopropanol/Diethyl Ether | Good solubility in isopropanol, precipitation induced by the addition of diethyl ether. |

| Methanol/Hexane | Similar principle to the isopropanol/ether system. |

Table 4: Purity and Yield Post-Purification (Estimated)

| Purification Step | Expected Purity (by HPLC) | Expected Yield (%) |

| Column Chromatography | >95% | 70-80% |

| Recrystallization | >99% | 85-95% (of the chromatographed material) |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile or methanol) is typically used for catecholamine analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Visual Diagrams

Synthesis Workflow

Purification Workflow

Beta-Adrenergic Signaling Pathway

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Researchers should consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and purification of this compound for research applications. By following the detailed protocols and purification strategies outlined, researchers can obtain a high-purity compound suitable for a wide range of pharmacological studies. The provided diagrams offer a clear visual representation of the chemical and biological processes involved.

An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Hydroxybenzylisoproterenol

Introduction

Hydroxybenzylisoproterenol, a potent catecholamine and derivative of the non-selective β-adrenoceptor agonist isoproterenol, serves as a critical tool for researchers in pharmacology and drug development.[1][2] Recognized for its high affinity, particularly for the β2-adrenoceptor, it has been instrumental in structural biology studies aimed at elucidating the active-state conformation of G protein-coupled receptors (GPCRs).[3] This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, designed for researchers, scientists, and drug development professionals. It details the underlying signaling pathways, core experimental methodologies, and data interpretation frameworks necessary for its characterization.

Section 1: Core Signaling Pathway

This compound exerts its effects by binding to and activating β-adrenergic receptors, which are members of the GPCR superfamily.[4][] Upon activation, the receptor triggers a cascade of intracellular events, primarily through the canonical Gs-protein pathway.

Canonical Gs-Protein Signaling

The binding of an agonist like this compound to a β-adrenoceptor induces a conformational change in the receptor. This facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric Gs protein.[6] The activated Gαs-subunit then dissociates from the βγ-subunits and stimulates adenylyl cyclase, a membrane-bound enzyme.[] Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a crucial second messenger.[6][7] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream cellular proteins, culminating in a physiological response.[6]

Beyond this primary pathway, β-adrenoceptor stimulation can also engage other signaling mechanisms, including β-arrestin-mediated pathways and the phosphorylation of extracellular-regulated kinases (ERK1/2), which can be concentration-dependent.[][7]

Section 2: Quantitative Data Presentation

The in vitro pharmacodynamic profile of an agonist is defined by several key quantitative parameters. These values are crucial for comparing the potency and efficacy of different compounds.

-

Binding Affinity (Ki, Kd): The dissociation constant (Kd) or inhibition constant (Ki) quantifies the affinity of a ligand for a receptor. A lower value indicates a higher binding affinity. These are typically determined through radioligand binding assays.

-

Potency (EC50, pD2): The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal possible response. It is a measure of the compound's potency. pD2 is the negative logarithm of the EC50.

-

Efficacy (Emax): The maximum response (Emax) achievable by an agonist in a specific assay. A full agonist elicits the maximum possible response, while a partial agonist produces a submaximal response.[8]

Table 1: Receptor Binding Affinity This table summarizes the binding affinity of agonists for different β-adrenoceptor subtypes.

| Compound | Receptor Subtype | Ki (nM) | Radioligand Used | Cell/Tissue Source |

| This compound | β2 | Data not specified | 3H-DHA | Not specified[3] |

| Isoproterenol | β1 | Data varies | [3H]-CGP 12177 | CHO-K1 Cells |

| Isoproterenol | β2 | Data varies | [3H]-CGP 12177 | CHO-K1 Cells |

| Isoproterenol | β3 | Data varies | [3H]-CGP 12177 | CHO-K1 Cells |

Note: Specific quantitative data for this compound is not available in the provided search results, but it is characterized as a high-affinity agonist.[3] Data for the parent compound, isoproterenol, is widely documented but varies by experimental system.[9]

Table 2: Functional Potency and Efficacy This table presents the functional characteristics of agonists determined from second messenger or isolated tissue assays.

| Compound | Assay Type | EC50 (nM) | Emax (% of Isoproterenol) | Cell/Tissue Source |

| This compound | Not specified | Data not available | Data not available | Not specified |

| Isoproterenol | cAMP Accumulation | Data varies | 100% (by definition) | Various Cell Lines |

| Isoproterenol | Bladder Relaxation | 780.3 | 90.66% (of max relaxation) | Human Bladder[10] |

Section 3: Experimental Protocols

Precise and reproducible protocols are fundamental to the in vitro characterization of pharmacodynamics. The following sections detail the methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[9][11]

Methodology

-

Membrane Preparation: Homogenize cells or tissues expressing the β-adrenoceptor in a cold buffer and centrifuge to isolate the membrane fraction containing the receptors.

-

Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol), and varying concentrations of the unlabeled competitor (this compound).[3]

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, providing a direct readout of Gs-protein-coupled receptor activation.[12]

Methodology

-

Cell Culture: Culture a suitable cell line stably expressing the β-adrenoceptor subtype of interest in a multi-well plate until they reach appropriate confluency.[13]

-

Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., isoproterenol) in an appropriate assay buffer.

-

Assay Procedure:

-

Detection: Lyse the cells and measure the accumulated cAMP levels using a commercially available kit, such as those based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or bioluminescence.[12][13]

-

Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

References

- 1. High potency congeners of isoproterenol. Binding to beta-adrenergic receptors, activation of adenylate cyclase and stimulation of intracellular cyclic AMP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro pharmacological properties of a series of isoprenaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adrenaline-activated structure of the β2-adrenoceptor stabilized by an engineered nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Entity - GO:0071875 [biokb.lcsb.uni.lu]

- 6. youtube.com [youtube.com]

- 7. Signaling pathways of isoproterenol-induced ERK1/2 phosphorylation in primary cultures of astrocytes are concentration-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agonist-promoted high affinity state of the beta-adrenergic receptor in human neutrophils: modulation by corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reprocell.com [reprocell.com]

- 11. High-affinity binding of agonists to beta-adrenergic receptors on intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. benchchem.com [benchchem.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Hydroxybenzylisoproterenol: A Technical Guide for its Application as a Research Tool in Beta-Adrenergic Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxybenzylisoproterenol (HBI), a derivative of the non-selective β-adrenergic agonist isoproterenol, has emerged as a valuable research tool for investigating the structure, function, and pharmacology of β-adrenergic receptors (β-ARs). Its high affinity and agonist properties make it particularly useful in radioligand binding assays, structural biology studies, and for probing the intricate mechanisms of G-protein-coupled receptor (GPCR) signaling. This technical guide provides an in-depth overview of the initial studies on this compound, focusing on its core applications, experimental protocols, and the signaling pathways it elucidates.

Core Applications and Quantitative Data

This compound is primarily utilized as a high-affinity agonist for β-adrenergic receptors, particularly the β2 subtype. Its chemical structure, a modification of isoproterenol, allows for potent and specific interactions with the receptor's binding pocket. While specific binding affinity values (Ki/Kd) for this compound are not extensively reported in publicly available literature, it is consistently referred to as a "high-affinity" agonist. For context, a study characterizing a set of β2AR agonists, including this compound, reported a range of affinities from approximately 80 pM to 100 nM.[1] Isoproterenol, the parent compound, has a high-affinity state for the β2AR that is approximately five-fold greater than for the β1AR.[2] This suggests that derivatives like this compound may also exhibit subtype selectivity.

One of the key applications of a tritiated form of HBI ([³H]this compound) is in assays that simultaneously measure high-affinity agonist binding and guanosine (B1672433) diphosphate (B83284) (GDP) release, providing insights into the initial steps of receptor activation.

| Parameter | Value | Cell System | Reference |

| Agonist-induced decrease in high-affinity binding | 180 fmol/mg protein | Frog erythrocyte membranes | [3] |

| Agonist-induced increase in [³²P]GDP release | 180 fmol/mg protein | Frog erythrocyte membranes | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments.

Radioligand Binding Assay (Competition)

This protocol is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Homogenize cells or tissues expressing the β-adrenergic receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[3]

-

Determine the protein concentration of the membrane preparation using a standard method like the Pierce® BCA assay.[3]

2. Assay Procedure:

-

In a 96-well plate, combine the membrane preparation (typically 3-20 µg protein for cells or 50-120 µg for tissue), a fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol), and varying concentrations of the unlabeled competitor (e.g., this compound).[3]

-

The total assay volume is typically 250 µL.[3]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]

3. Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[3]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Dry the filters and add a scintillation cocktail.[3]

-

Quantify the radioactivity bound to the filters using a scintillation counter.[3]

4. Data Analysis:

-

Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the competitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Adenylyl Cyclase Activation Assay

This assay measures the ability of an agonist like this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.

1. Cell Culture and Treatment:

-

Culture cells expressing the β-adrenergic receptor of interest to near confluence.

-

On the day of the assay, replace the culture medium with a suitable assay buffer.

-

Incubate the cells with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at 37°C.

2. Cell Lysis and cAMP Measurement:

-

Terminate the stimulation by lysing the cells (e.g., with a lysis buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

3. Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the curve using a sigmoidal dose-response model to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).

Signaling Pathway and Visualization

The binding of this compound to a β-adrenergic receptor initiates a well-defined signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, allowing it to couple to and activate a heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to produce cAMP.

References

Understanding the Selectivity of Hydroxybenzylisoproterenol for Adrenergic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Adrenergic Receptors and Ligand Selectivity

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, epinephrine (B1671497) and norepinephrine. They are classified into two main groups, α and β, which are further subdivided into several subtypes (α1, α2, β1, β2, β3). These receptor subtypes are distributed throughout the body and mediate a wide range of physiological responses, making them important targets for therapeutic intervention.

The selectivity of a drug for a specific receptor subtype is a critical determinant of its therapeutic efficacy and side-effect profile. Selectivity is determined by two key properties of the ligand-receptor interaction:

-

Affinity: The strength of the binding between a ligand and a receptor. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates higher binding affinity.

-

Potency: The concentration of a ligand required to produce a specific functional response. It is often expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

This guide will delve into the experimental techniques used to quantify these parameters and, consequently, to understand the selectivity profile of a compound like hydroxybenzylisoproterenol.

Data Presentation: Quantifying Adrenergic Receptor Selectivity

To systematically evaluate the selectivity of a ligand, its binding affinity and functional potency must be determined for each adrenergic receptor subtype. The following tables present data for isoproterenol (B85558), a non-selective β-adrenergic agonist, to exemplify how such data is structured and interpreted.

Table 1: Binding Affinity of Isoproterenol for β-Adrenergic Receptors

| Receptor Subtype | Radioligand Used | Tissue/Cell Source | K_d (nM) | Reference |

| β-Adrenergic | [³H]-Isoproterenol | Rat Adipocytes | 3000 - 5000 | [1] |

| β-Adrenergic | [³H]-Isoproterenol | Human Adipocytes | 900 - 1000 | [1] |

Note: This data represents the overall binding to β-adrenergic receptors in a native tissue context and is not subtype-specific.

Table 2: Functional Potency of Isoproterenol at β1 and β2-Adrenergic Receptors

| Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | Reference |

| β1 | Adenylyl Cyclase Activation | CHW-1102 cells | 191 | |

| β2 | Adenylyl Cyclase Activation | CHW-1102 cells | 52.3 |

This data demonstrates the approximately 4-fold higher potency of isoproterenol for the β2-adrenergic receptor compared to the β1 subtype in a functional assay.

Signaling Pathways of β-Adrenergic Receptors

Activation of β-adrenergic receptors by an agonist like this compound primarily initiates a signaling cascade mediated by the stimulatory G protein, Gs. This canonical pathway leads to the production of the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate various downstream targets, leading to a cellular response.

Caption: Canonical β-adrenergic receptor signaling pathway.

Experimental Protocols

The determination of ligand selectivity relies on robust and well-validated experimental assays. The two primary methods are radioligand binding assays to measure affinity and functional assays to measure potency.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the affinity of an unlabeled ligand (the "competitor," e.g., this compound) by its ability to displace a radiolabeled ligand from the receptor.

Experimental Workflow:

References

The Advent of Hydroxybenzylisoproterenol: A Technical Guide to its Discovery and Enduring Significance in Pharmacology

For Immediate Release

DURHAM, NC – In the landscape of pharmacological research, particularly in the study of G-protein coupled receptors (GPCRs), few molecules have had as profound an impact as hydroxybenzylisoproterenol. This potent beta-adrenergic receptor agonist, through its radiolabeled form, became an indispensable tool that unlocked the mysteries of receptor binding and signaling cascades. This technical guide provides an in-depth exploration of the discovery, pharmacological properties, and lasting significance of this compound for researchers, scientists, and drug development professionals.

Discovery and Synthesis: A Pivotal Step in Receptor Biology

The journey of this compound is intrinsically linked to the pioneering work of Nobel laureate Dr. Robert J. Lefkowitz and his colleagues in the 1970s.[1][2][3] Their efforts to directly label and characterize beta-adrenergic receptors were hampered by the lack of suitable radioligands. The development of [3H]this compound, a derivative of the well-known beta-agonist isoproterenol (B85558), marked a turning point. Its high affinity and specificity for beta-adrenergic receptors allowed for the first direct, quantitative measurements of these crucial cellular components.[4]

While the initial synthesis of isoproterenol derivatives was explored by various groups, the specific preparation and radiolabeling of this compound for receptor binding studies was a key innovation from the Lefkowitz laboratory. This breakthrough enabled a cascade of discoveries regarding receptor density, agonist and antagonist interactions, and the influence of guanine (B1146940) nucleotides on receptor affinity.[4][5]

Pharmacological Profile: A High-Affinity Beta-Adrenergic Agonist

This compound is a potent agonist of beta-adrenergic receptors, exhibiting high affinity and specificity. Its pharmacological actions are primarily mediated through the activation of these receptors, which are integral to the regulation of numerous physiological processes, including cardiac function, bronchodilation, and metabolism.

Binding Affinity and Potency

The utility of this compound as a research tool stems from its well-characterized binding properties. The following tables summarize key quantitative data from various studies.

| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |

| Dissociation Constant (Kd) | ||||

| β-adrenergic | Frog Erythrocyte Membranes | High Affinity Component | [4] | |

| β-adrenergic | Rat Lung Membranes | Complex (curvilinear Scatchard plot) | [6] | |

| Inhibition Constant (Ki) | ||||

| Data not prominently available in initial searches | ||||

| EC50 (Functional Potency) | ||||

| Adenylyl Cyclase Activation | β-adrenergic | Frog Erythrocyte Membranes | ~0.1 µM (for GDP release) | [6] |

Table 1: Binding Affinity and Potency of this compound

Receptor Selectivity

Studies have shown that this compound interacts with both β1 and β2-adrenergic receptor subtypes. The specific order of potency for catecholamines in competing for [3H]this compound binding sites in rat lung membranes (isoproterenol > epinephrine (B1671497) > norepinephrine) is characteristic of β2-adrenergic receptors.[6]

Mechanism of Action: Elucidating the Beta-Adrenergic Signaling Pathway

The binding of this compound to beta-adrenergic receptors initiates a cascade of intracellular events, a process that has been extensively studied using this very agonist.

The G-Protein Coupled Receptor (GPCR) Signaling Cascade

Beta-adrenergic receptors are classic examples of GPCRs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein (Gs). This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the G-protein (Gαs). The activated Gαs then dissociates from the beta-gamma subunits and stimulates the enzyme adenylyl cyclase.

Adenylyl Cyclase Activation and cAMP Production

Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a crucial second messenger. The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to the ultimate physiological response, such as smooth muscle relaxation or increased heart rate.

Experimental Protocols: Methodologies for Studying this compound

The following sections detail the key experimental protocols that have been instrumental in characterizing the pharmacology of this compound.

Radioligand Binding Assay using [3H]this compound

This assay is used to determine the affinity and density of beta-adrenergic receptors in a given tissue or cell preparation.

4.1.1. Membrane Preparation

-

Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membrane fraction.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

4.1.2. Binding Reaction

-

In assay tubes, combine the membrane preparation (typically 50-200 µg of protein) with increasing concentrations of [3H]this compound.

-

To determine non-specific binding, include a parallel set of tubes containing a high concentration of an unlabeled beta-adrenergic antagonist (e.g., propranolol).

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

4.1.3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to stimulate the production of cAMP.

4.2.1. Assay Reaction

-

Pre-incubate cell membranes with this compound at various concentrations.

-

Initiate the enzymatic reaction by adding a reaction mixture containing ATP (the substrate for adenylyl cyclase), an ATP-regenerating system (to maintain ATP levels), a phosphodiesterase inhibitor (to prevent cAMP degradation), and GTP (required for G-protein activation).

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction, often by adding a stopping solution and boiling.

4.2.2. cAMP Quantification

-

Separate the newly synthesized cAMP from other nucleotides, typically using column chromatography (e.g., Dowex and alumina (B75360) columns).

-

Quantify the amount of cAMP produced, often by using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

4.2.3. Data Analysis

-

Plot the amount of cAMP produced as a function of the this compound concentration.

-

Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, to quantify its potency.

Significance and Legacy in Pharmacology

The discovery and application of this compound, particularly its tritiated form, were foundational to our modern understanding of beta-adrenergic receptors and GPCRs in general. Its significance can be summarized as follows:

-

Direct Receptor Quantification: For the first time, researchers could directly measure the number of beta-adrenergic receptors in various tissues and under different physiological and pathological conditions.[2][4]

-

Understanding Agonist-Receptor Interactions: The use of a radiolabeled agonist provided crucial insights into the distinct binding characteristics of agonists compared to antagonists, including the concept of high- and low-affinity states influenced by guanine nucleotides.[4][6]

-

Elucidation of Signaling Pathways: By coupling binding studies with functional assays like adenylyl cyclase activation, the entire signaling cascade from receptor binding to second messenger production could be meticulously dissected.[5][6]

-

Foundation for Drug Discovery: The methodologies developed using this compound became the gold standard for characterizing the pharmacological properties of new drug candidates targeting GPCRs.[1]

References

- 1. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative relationship between β-adrenergic receptor number and physiologic responses as studied with a long-lasting β-adrenergic antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Robert Lefkowitz: His Nobel Prize Winning Work on G-Protein Coupled Receptors | ChemTalk [chemistrytalk.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Binding Affinity of Hydroxybenzylisoproterenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Given the close structural and functional relationship, and for the purpose of providing a quantitative framework, this guide will present binding affinity data for the well-characterized and frequently compared β-adrenergic agonist, isoproterenol (B85558). This information, coupled with detailed experimental protocols and an exploration of the relevant signaling pathways, will provide a robust foundational understanding for researchers in the field.

Quantitative Binding Affinity Data: Isoproterenol

The following table summarizes the binding affinity of isoproterenol for β-adrenergic receptor subtypes, as determined by various radioligand binding assays. These values serve as a critical reference point for understanding the potency of related compounds like hydroxybenzylisoproterenol.

| Receptor Subtype | Ligand | Kᵢ (nM) | Kₑ (µM) | Radioligand | Tissue/Cell Source | Reference |

| β₁-adrenergic | Isoproterenol | - | 0.66 | [³H]-dihydroalprenolol | Rat Kidney Tubular Cell Membrane | |

| β₂-adrenergic | Isoproterenol | 11.8 ± 3.1 (Kн) | - | ¹²⁵I-cyanopindolol | CHW-1102 cells | [2] |

| β-adrenergic | Isoproterenol | - | 3-5 | [³H]isoproterenol | Rat Adipocytes | [3] |

| β-adrenergic | Isoproterenol | - | 0.9-1 | [³H]isoproterenol | Human Adipocytes | [3] |

Kᵢ (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Kᵢ indicates a higher binding affinity. Kₑ (Equilibrium Dissociation Constant): Concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kₑ indicates a higher binding affinity. Kн (High-Affinity Dissociation Constant): Dissociation constant for the high-affinity binding state of the receptor.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[4] The following protocols provide a detailed methodology for conducting such assays to determine the binding affinity of ligands like this compound for β-adrenergic receptors.

Membrane Preparation

-

Tissue/Cell Homogenization : Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-